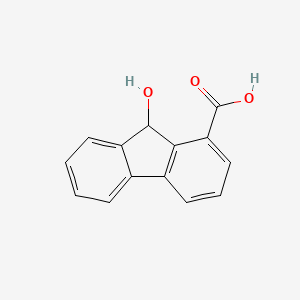
4-Methyl-1-(2-(2-nitrophenyl)-2-oxoethyl)quinolinium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-1-(2-(2-nitrophenyl)-2-oxoethyl)quinolinium bromide is a complex organic compound that belongs to the quinolinium family This compound is characterized by the presence of a quinolinium core, substituted with a methyl group at the 4-position and a 2-(2-nitrophenyl)-2-oxoethyl group The bromide ion serves as the counterion to balance the charge of the quinolinium cation
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(2-(2-nitrophenyl)-2-oxoethyl)quinolinium bromide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Quinolinium Core: The quinolinium core can be synthesized through the cyclization of appropriate precursors under acidic conditions.
Substitution with Methyl Group:
Attachment of the 2-(2-Nitrophenyl)-2-Oxoethyl Group: This step involves the reaction of the quinolinium core with 2-(2-nitrophenyl)-2-oxoethyl bromide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-Methyl-1-(2-(2-nitrophenyl)-2-oxoethyl)quinolinium bromide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium azide or thiolates can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted quinolinium derivatives depending on the nucleophile used.
科学研究应用
4-Methyl-1-(2-(2-nitrophenyl)-2-oxoethyl)quinolinium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 4-Methyl-1-(2-(2-nitrophenyl)-2-oxoethyl)quinolinium bromide involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The quinolinium core can intercalate with DNA, affecting its structure and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
相似化合物的比较
Similar Compounds
4-Methylquinolinium Bromide: Lacks the 2-(2-nitrophenyl)-2-oxoethyl group, resulting in different chemical and biological properties.
2-(2-Nitrophenyl)-2-Oxoethyl Quinolinium Chloride: Similar structure but with a chloride ion instead of bromide, which can affect its solubility and reactivity.
4-Methyl-1-(2-(2-nitrophenyl)-2-oxoethyl)pyridinium Bromide: Contains a pyridinium core instead of quinolinium, leading to different electronic and steric properties.
Uniqueness
4-Methyl-1-(2-(2-nitrophenyl)-2-oxoethyl)quinolinium bromide is unique due to the combination of its quinolinium core and the 2-(2-nitrophenyl)-2-oxoethyl group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various scientific applications.
属性
分子式 |
C18H15BrN2O3 |
|---|---|
分子量 |
387.2 g/mol |
IUPAC 名称 |
2-(4-methylquinolin-1-ium-1-yl)-1-(2-nitrophenyl)ethanone;bromide |
InChI |
InChI=1S/C18H15N2O3.BrH/c1-13-10-11-19(16-8-4-2-6-14(13)16)12-18(21)15-7-3-5-9-17(15)20(22)23;/h2-11H,12H2,1H3;1H/q+1;/p-1 |
InChI 键 |
KTYGSBKNQZOSLP-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=[N+](C2=CC=CC=C12)CC(=O)C3=CC=CC=C3[N+](=O)[O-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12008844.png)

![N-ethyl-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12008854.png)
![5-(2,4-Dichlorophenyl)-4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008856.png)


![2-({4-allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B12008870.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12008871.png)
![4-[4-(Allyloxy)-3-methylbenzoyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008890.png)
![N-(2-chlorophenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12008892.png)

